molecular formula C6H6N2O2 B182583 Methyl 2-pyrazinecarboxylate CAS No. 6164-79-0

Methyl 2-pyrazinecarboxylate

Cat. No. B182583
CAS RN: 6164-79-0
M. Wt: 138.12 g/mol
InChI Key: TWIIRMSFZNYMQE-UHFFFAOYSA-N
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Patent
US08383658B2

Procedure details

A solution of pyrazine-2-carboxylic acid (Aldrich, 12.41 g, 0.1 mol) in MeOH (Aldrich, anhydrous, 100 mL) was stirred with H2SO4 (Aldrich, concentrated, 2 mL) at reflux for 6 hours. The reaction mixture was then concentrated and treated with saturated aqueous Na2CO3 solution (20 mL) till pH=8-9. The mixture was extracted with EtOAc (3×100 mL), and the combined extracts were washed with brine (2×20 mL) and dried over MgSO4. The drying agent was removed by filtration. The organic solution was concentrated and dried to give the title compound 1H NMR (300 MHz, CDCl3) δ 4.06 (s, 3H), 8.73 (dd, J=2.4, 1.6 Hz, 1H), 8.79 (d, J=2.4 Hz, 1H), 9.33 (d, J=1.6 Hz, 1H) ppm. MS (DCI/NH3) m/z 139 (M+H)+.
Quantity
12.41 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([OH:9])=[O:8].OS(O)(=O)=O.[CH3:15]O>>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O:9][CH3:15])=[O:8]

Inputs

Step One
Name
Quantity
12.41 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
ADDITION
Type
ADDITION
Details
treated with saturated aqueous Na2CO3 solution (20 mL) till pH=8-9
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
the combined extracts were washed with brine (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=NC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.